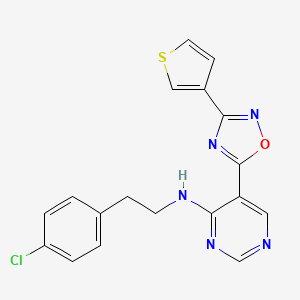
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline is a quinoline-based compound known for its significant applications in medicinal chemistry. This compound has garnered attention due to its potent activity against various drug-resistant strains of tuberculosis (TB), including multi-drug resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
準備方法
The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline precursor, followed by selective bromination, chlorination, and fluorination under controlled conditions. Industrial production methods often employ advanced techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .
化学反応の分析
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-TB drugs, particularly for treating MDR-TB and XDR-TB.
Biological Studies: The compound is studied for its effects on bacterial ATP synthase, which is crucial for bacterial energy production.
Industrial Applications: It is used in the synthesis of various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals.
作用機序
The primary mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline involves targeting the ATP synthase subunit c in bacteria. This interaction disrupts the proton motive force, leading to bacterial death. The compound exhibits a bactericidal effect, effectively reducing the bacterial load and shortening the treatment duration for TB.
類似化合物との比較
Similar compounds to 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline include other halogenated quinolines and quinazolines, such as:
- 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
- 2-Methylquinoline
- 7-Bromo-2,6-dichloro-5,8-difluoro-1H-quinazolin-4-one
Compared to these compounds, this compound is unique due to its specific halogenation pattern and its potent activity against drug-resistant TB strains.
特性
IUPAC Name |
7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNMMSBVRAABSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)

![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)

![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2598743.png)
![{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE](/img/structure/B2598744.png)
![3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2598745.png)
![4-(2-{[4-(3,4-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2598747.png)

